molecular formula C11H12N2O3 B13084158 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid

Katalognummer: B13084158
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: INLCYJIBULOVIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid typically involves the reaction of benzimidazole derivatives with ethoxyacetic acid. One common method involves the nucleophilic substitution reaction where benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .

Vergleich Mit ähnlichen Verbindungen

2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can be compared with other benzimidazole derivatives such as:

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

2-[1-(1H-benzimidazol-2-yl)ethoxy]acetic acid

InChI

InChI=1S/C11H12N2O3/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

INLCYJIBULOVIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2N1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.